molecular formula C12H23FN2O2 B8275593 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)homopiperazine CAS No. 356044-80-9

1-Tert-butoxycarbonyl-4-(2-fluoroethyl)homopiperazine

Cat. No. B8275593
M. Wt: 246.32 g/mol
InChI Key: DCHWOLDEHIXRAY-UHFFFAOYSA-N
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Patent
US06962911B2

Procedure details

A mixture of 1-tert-butoxycarbonyl-4-(2-fluoroethyl)homopiperazine (550 mg, 2.23 mmol) in 10% aqueous hydrochloric acid (2 mL) and tetrahydrofuran (4 mL) was stirred at room temperature for 2 h, and the reaction mixture was evaporated to dryness under vacuum. Resulting residue was triturated from Et2O/MeOH to afford the titled compound (475 mg, 97%) as a white solid.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([CH2:15][CH2:16][F:17])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:18]>O1CCCC1>[ClH:18].[ClH:18].[F:17][CH2:16][CH2:15][N:11]1[CH2:12][CH2:13][CH2:14][NH:8][CH2:9][CH2:10]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)CCF
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
Resulting residue was triturated from Et2O/MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.FCCN1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.